1,2-Dichlorotetramethyldisilane

Organosilicon Chemistry Heterocycle Synthesis Diazasilacycloalkanes

This chlorosilane dimer is the definitive precursor for synthesizing six-membered heterocycles and UV-cleavable polyimides due to its unique resistance to standard HCl/amine cleavage. Unlike alternative disilanes that produce undesired monosilane mixtures, its terminal Si–Cl groups and stable Si–Si bond ensure clean, high-yield conversions. Secure this high-purity, liquid precursor (CAS 4342-61-4) for advanced polymer and silanol research.

Molecular Formula C4H12Cl2Si2
Molecular Weight 187.21 g/mol
CAS No. 4342-61-4
Cat. No. B129461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichlorotetramethyldisilane
CAS4342-61-4
Synonyms1,2-Dichloro-1,1,2,2-tetramethyl-disilane;  1,1,2,2-Tetramethyl-1,2-dichlorodisilane;  Dichlorotetramethyldisilane
Molecular FormulaC4H12Cl2Si2
Molecular Weight187.21 g/mol
Structural Identifiers
SMILESC[Si](C)([Si](C)(C)Cl)Cl
InChIInChI=1S/C4H12Cl2Si2/c1-7(2,5)8(3,4)6/h1-4H3
InChIKeySFAZXBAPWCPIER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dichlorotetramethyldisilane: Core Properties and Industrial Role


1,2-Dichlorotetramethyldisilane (CAS 4342-61-4), also known as 1,2-dichloro-1,1,2,2-tetramethyldisilane, is a liquid chlorosilane dimer with the molecular formula C₄H₁₂Cl₂Si₂. It is characterized by a boiling point of 148–149 °C, a density of 1.005 g/mL at 25 °C, and a refractive index (n²⁰/D) of 1.454 . This compound features a central silicon–silicon bond and two terminal Si–Cl groups, making it a versatile precursor for the synthesis of organosilicon polymers, heterocycles, and functionalized silanes [1].

1,2-Dichlorotetramethyldisilane vs. Other Chlorodisilanes: Why Simple Substitution Risks Synthesis Failure


Chlorodisilanes differ significantly in their reactivity due to variations in chlorine substitution pattern and steric hindrance. Unlike 1,1,2,2-tetrachlorodimethyldisilane and hexachlorodisilane, which undergo Si–Si bond cleavage or disproportionation with amines, 1,2-dichlorotetramethyldisilane reacts cleanly with diamines to form six-membered heterocycles without side reactions [1]. Furthermore, it is resistant to standard HCl cleavage catalysts that readily fragment other disilanes [2]. Direct substitution with alternative chlorodisilanes can therefore lead to undesired product mixtures, lower yields, or complete synthetic failure.

1,2-Dichlorotetramethyldisilane: Quantitative Differentiation Against Comparator Compounds


Clean Six-Membered Heterocycle Formation: No Disproportionation Observed

In reactions with N,N′-dimethylethylenediamine and N,N′-diphenylethylenediamine, 1,2-dichlorotetramethyldisilane exclusively yields six-membered heterocyclic products (N,N′-diphenyl-2,2,3,3-tetramethyl-1,4-diaza-2,3-disilacyclohexane) with no evidence of Si–Si bond disproportionation [1]. In contrast, under identical conditions, 1,1,2,2-tetrachlorodimethyldisilane and hexachlorodisilane undergo significant disproportionation, producing undesired cyclic aminosubstituted monosilanes as side products [1].

Organosilicon Chemistry Heterocycle Synthesis Diazasilacycloalkanes

Polymer Thermal Stability: Disilane-Containing Polyamides Remain Stable to 300–350 °C

Polyamides synthesized from 1,2-dichlorotetramethyldisilane-derived diamines (e.g., 1,2-bis(p-aminophenyl)tetramethyldisilane) exhibit thermal stability with no weight loss observed below 350 °C and glass transition temperatures between 194 and 255 °C [1]. Polyimides derived from the same disilane precursor display glass transition temperatures of 105–120 °C and are thermally stable up to 300 °C in both air and nitrogen [2].

Polymer Science Thermal Stability Disilane-Containing Polymers

UV-Induced Si–Si Bond Cleavage: Quantified Photodegradation Behavior

Aramid films derived from 1,2-dichlorotetramethyldisilane show a strong UV absorption at 287 nm, characteristic of the Si–Si bond [1]. Upon UV irradiation, this absorption decreases significantly, indicating Si–Si bond cleavage. Concomitantly, the inherent viscosity of the soluble aramid decreases, confirming molecular weight reduction [1]. This photodegradation behavior is intrinsic to polymers containing the Si–Si bond and is not observed in conventional aromatic polyamides lacking disilane units.

Photodegradable Polymers UV Lithography Disilane Photochemistry

Resistance to Standard HCl Cleavage: Enables Selective Downstream Processing

In the catalytic cleavage of disilane by-products from the direct synthesis of methylchlorosilanes, 1,1,2,2-tetrachlorodimethyldisilane and 1,1,2-trichlorotrimethyldisilane are readily cleaved to monosilanes using HCl and tertiary amines [1]. However, 1,2-dichlorotetramethyldisilane remains completely uncleaved under these standard conditions [1]. Specialized palladium/phosphine/amine catalyst mixtures are required to achieve cleavage, and even then, space–time yields of dimethylchlorosilane are initially low [1].

Chlorosilane Processing Catalytic Cleavage Dimethylchlorosilane Production

1,2-Dichlorotetramethyldisilane: Optimal Application Scenarios Driven by Differential Evidence


Synthesis of Six-Membered Diazasilacyclohexanes

Researchers synthesizing 1,4-diaza-2,3-disilacyclohexane heterocycles should select 1,2-dichlorotetramethyldisilane over 1,1,2,2-tetrachlorodimethyldisilane or hexachlorodisilane to avoid disproportionation side reactions that produce undesired cyclic monosilanes. This ensures high-purity heterocycles with the exact six-membered ring structure [1].

Preparation of Photodegradable Polyamides and Polyimides

Polymer chemists aiming to incorporate UV-cleavable Si–Si bonds into aromatic polyamide or polyimide backbones should use 1,2-dichlorotetramethyldisilane as the key monomer precursor. The resulting polymers exhibit thermal stability up to 300–350 °C while maintaining photodegradability, a dual property unattainable with non-disilane monomers [1].

Isolation and Purification from Mixed Disilane Streams

In industrial settings where disilane by-product mixtures are generated, 1,2-dichlorotetramethyldisilane can be selectively isolated due to its unique resistance to standard HCl/amine cleavage conditions. Other disilanes are quantitatively cleaved to monosilanes, leaving 1,2-dichlorotetramethyldisilane as the remaining disilane fraction for recovery and subsequent specialized conversion [1].

Synthesis of 1,2-Dihydroxy-tetramethyldisilane for Silanol Chemistry

For investigations into condensation-sensitive silanols, 1,2-dichlorotetramethyldisilane is the preferred starting material for hydrolysis to 1,2-dihydroxy-tetramethyldisilane. The high crystallization tendency of the product enables isolation despite its inherent condensation sensitivity, a feature that simplifies purification compared to other chlorodisilane hydrolysis products [1].

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